5-methoxy-2,4-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide
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Overview
Description
5-methoxy-2,4-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2,4-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxy-2,4-dimethylbenzenesulfonyl chloride and 3-methyl-2-aminopyridine.
Reaction Conditions: The sulfonyl chloride is reacted with the amine in the presence of a base such as triethylamine or pyridine to form the sulfonamide bond. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and minimize costs. Additionally, continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-2,4-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under strong oxidative conditions.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 5-hydroxy-2,4-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide.
Reduction: Formation of 5-methoxy-2,4-dimethyl-N-(3-methylpyridin-2-yl)benzenamine.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
5-methoxy-2,4-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active sulfonamides.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-methoxy-2,4-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site.
Pathways Involved: It may interfere with metabolic pathways in microorganisms, leading to their inhibition or death. In anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with broad-spectrum antibacterial activity.
Sulfamethoxazole: A sulfonamide antibiotic commonly used in combination with trimethoprim.
Sulfadiazine: Another sulfonamide antibiotic used to treat bacterial infections.
Uniqueness
5-methoxy-2,4-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides. Its methoxy and pyridinyl groups may enhance its binding affinity to certain biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-methoxy-2,4-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-10-6-5-7-16-15(10)17-21(18,19)14-9-13(20-4)11(2)8-12(14)3/h5-9H,1-4H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXCZOPYVCODKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OC)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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